5-[(5-Nitro-2-piperidinophenyl)methylene]-2-thioxo-1,3-thiazolan-4-one
Description
5-[(5-Nitro-2-piperidinophenyl)methylene]-2-thioxo-1,3-thiazolan-4-one is a rhodanine derivative characterized by a thiazolidinone core substituted with a nitrophenyl-piperidine moiety. The compound’s structure features:
- Thiazolidinone ring: A five-membered heterocyclic ring containing sulfur and nitrogen atoms, critical for electronic interactions and bioactivity.
- Exocyclic double bond: The (E)-configured benzylidene group at position 5, which influences conjugation and planarity.
- Substituents: A 5-nitro group on the phenyl ring (electron-withdrawing) and a 2-piperidine group (bulky, basic amine).
Properties
IUPAC Name |
(5E)-5-[(5-nitro-2-piperidin-1-ylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S2/c19-14-13(23-15(22)16-14)9-10-8-11(18(20)21)4-5-12(10)17-6-2-1-3-7-17/h4-5,8-9H,1-3,6-7H2,(H,16,19,22)/b13-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYLHAQUFHZOLDC-UKTHLTGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C=C3C(=O)NC(=S)S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])/C=C/3\C(=O)NC(=S)S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Aromatic Ring
Compound A : (5E)-5-[(3-Nitro-4-pyrrolidin-1-yl-phenyl)methylene]-2-thioxo-thiazolidin-4-one (CAS 554427-06-4)
- Molecular formula : C₁₄H₁₃N₃O₃S₂.
- Key differences :
- Nitro position : 3-nitro (vs. 5-nitro in the target compound), altering electronic effects.
- Amine substituent : Pyrrolidine (5-membered ring) instead of piperidine (6-membered), reducing steric bulk and basicity.
- Implications : The smaller pyrrolidine ring may enhance solubility in polar solvents but reduce lipophilicity compared to piperidine .
Compound B : 5-{[5-Nitro-2-(phenylsulfanyl)phenyl]methylene}-2-thioxo-1,3-thiazolan-4-one (CAS 1055977-25-7)
- Molecular formula : C₁₆H₁₀N₂O₃S₃.
- Key differences: Substituent at position 2: Phenylsulfanyl (electron-rich) vs. piperidine.
- Implications : Higher lipophilicity due to the phenylsulfanyl group, which may improve membrane permeability .
Compound C : 5-[5-(3-Nitro-phenyl)-furan-2-ylmethylene]-2-thioxo-thiazolidin-4-one
Modifications on the Thiazolidinone Core
Compound D : 3-Ethyl-5-((2-[(4-methylphenyl)sulfanyl]-5-nitrophenyl)methylene)-2-thioxo-1,3-thiazolan-4-one (CAS 301193-98-6)
- Molecular formula : C₂₀H₁₉N₂O₃S₃.
- Key differences: N-substituent: Ethyl group on the thiazolidinone nitrogen (vs. hydrogen in the target compound). Steric effects: Ethyl increases hydrophobicity and may hinder interactions with polar residues.
- Implications : Reduced hydrogen-bonding capacity but improved metabolic stability .
Compound E : 3-Benzyl-5-{[5-nitro-2-(phenylsulfanyl)phenyl]methylene}-2-thioxo-1,3-thiazolan-4-one (CAS 329079-67-6)
Physicochemical and Structural Data Table
Research Findings and Implications
Synthetic Feasibility : Microwave synthesis (e.g., ) offers a scalable route for analogues, though the target compound’s piperidine substituent may require tailored reaction conditions to avoid side reactions .
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